2,3-Dibromo-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one typically involves the bromination of the corresponding imidazo[1,2-a]pyrazine precursor. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in an appropriate solvent such as acetonitrile or dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine reagents .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazines, which can have different functional groups replacing the bromine atoms .
Scientific Research Applications
2,3-Dibromo-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one involves its interaction with specific molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: Known for their wide range of biological activities and synthetic versatility.
Imidazo[1,2-a]quinazolines: Investigated for their potential as dual inhibitors in cancer therapy.
Properties
Molecular Formula |
C6H5Br2N3O |
---|---|
Molecular Weight |
294.93 g/mol |
IUPAC Name |
2,3-dibromo-6,7-dihydro-5H-imidazo[1,2-a]pyrazin-8-one |
InChI |
InChI=1S/C6H5Br2N3O/c7-3-4(8)11-2-1-9-6(12)5(11)10-3/h1-2H2,(H,9,12) |
InChI Key |
HYEKDHITMZVXOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=C(N=C2C(=O)N1)Br)Br |
Origin of Product |
United States |
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